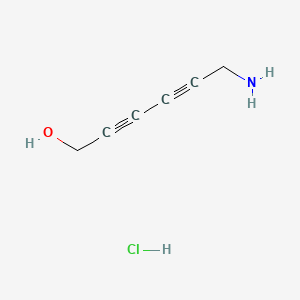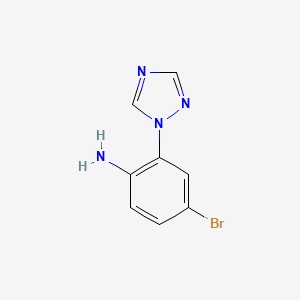![molecular formula C11H15BrClNO B15296606 [3-(4-Bromophenyl)pyrrolidin-3-yl]methanol hydrochloride CAS No. 2913279-33-9](/img/structure/B15296606.png)
[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a bromophenyl group and a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Bromophenyl)pyrrolidin-3-yl]methanol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromobenzene derivative.
Addition of the Methanol Moiety: The methanol group can be added through a reduction reaction, often using a reducing agent like sodium borohydride.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the bromophenyl group or the pyrrolidine ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [3-(4-Bromophenyl)pyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar or charged residues. This compound may modulate the activity of its targets through competitive inhibition or allosteric modulation.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(4-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride
- [3-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
- [3-(4-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride
Uniqueness
[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other halogen atoms like chlorine or fluorine. This can lead to distinct biological activities and chemical reactivity profiles.
Propiedades
Número CAS |
2913279-33-9 |
|---|---|
Fórmula molecular |
C11H15BrClNO |
Peso molecular |
292.60 g/mol |
Nombre IUPAC |
[3-(4-bromophenyl)pyrrolidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-3-1-9(2-4-10)11(8-14)5-6-13-7-11;/h1-4,13-14H,5-8H2;1H |
Clave InChI |
JJSXHLQFMZFNJO-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1(CO)C2=CC=C(C=C2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


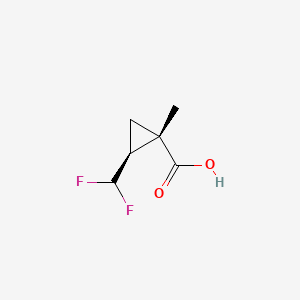
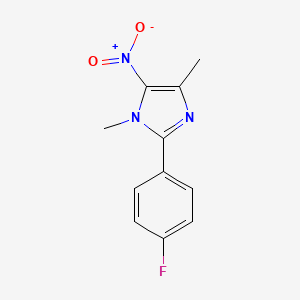
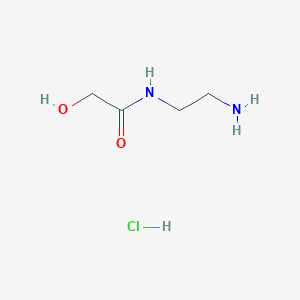
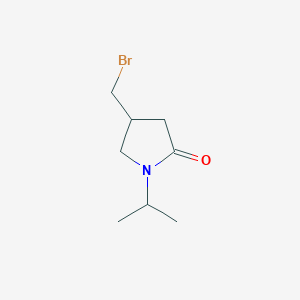
![2-[3-[(1,1-Dimethylethyl)sulfonyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15296543.png)
![4,4,5,5-tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B15296555.png)
![3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B15296558.png)

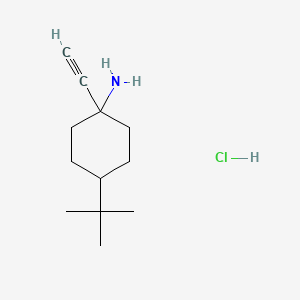
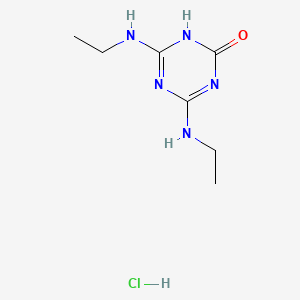
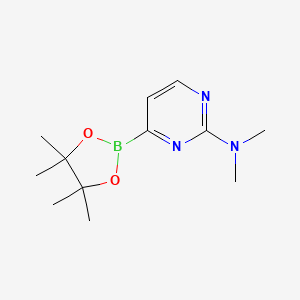
![ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate](/img/structure/B15296589.png)
